

4-Bromo-2,6-dimethylanisole: A Versatile Building Block for Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,6-dimethylanisole**

Cat. No.: **B076157**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylanisole is an aromatic organic compound that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a methoxy group and two methyl groups on a brominated benzene ring, provides a unique combination of steric hindrance and electronic properties that can be exploited for the regioselective synthesis of complex molecules. The presence of a bromine atom allows for a variety of cross-coupling reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2,6-dimethylanisole**, detailed experimental protocols for its key reactions, and illustrates its synthetic utility.

Physicochemical and Spectroscopic Data

The following tables summarize the known physical and spectroscopic data for **4-Bromo-2,6-dimethylanisole**. While experimental spectroscopic data is not readily available in public databases, predicted values are provided for reference.

Table 1: Physical Properties of **4-Bromo-2,6-dimethylanisole**

Property	Value	Reference
CAS Number	14804-38-7	[2] [3] [4]
Molecular Formula	C ₉ H ₁₁ BrO	[1] [4]
Molecular Weight	215.09 g/mol	[1] [2] [4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	117-120 °C at 13 mmHg	[2]
Density	1.347 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.5450	[2]

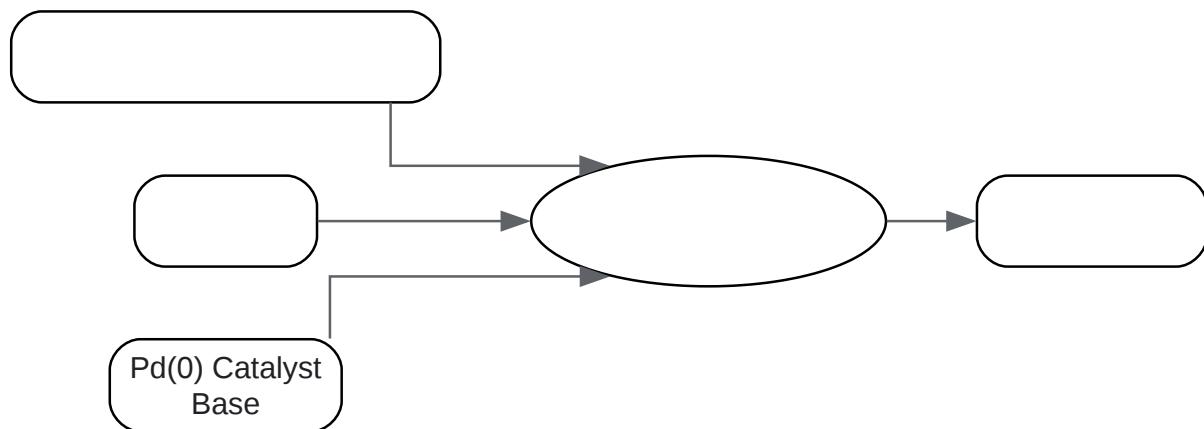
Table 2: Spectroscopic Data of **4-Bromo-2,6-dimethylanisole**

Spectrum Type	Data
¹ H NMR	Predicted shifts: Aromatic protons (s, 2H), Methoxy protons (s, 3H), Methyl protons (s, 6H). Note: Experimental data not found in searched resources.
¹³ C NMR	Predicted shifts: Aromatic carbons (including C-Br, C-O, C-CH ₃ , and C-H), Methoxy carbon, Methyl carbons. Note: Experimental data not found in searched resources.
Infrared (IR)	Predicted characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds. Note: Experimental data not found in searched resources.
Mass Spectrometry (MS)	Molecular Ion (M ⁺) expected at m/z 214/216 (due to bromine isotopes). [5] Note: Experimental data not found in searched resources.

Key Synthetic Applications and Experimental Protocols

4-Bromo-2,6-dimethylanisole is a versatile substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the general experimental protocols for some of the most common transformations.

Disclaimer: The following protocols are general procedures for the reaction types indicated and have not been optimized specifically for **4-Bromo-2,6-dimethylanisole**. Researchers should perform their own optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) for the best results.


Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction can be used to synthesize biaryl compounds from **4-Bromo-2,6-dimethylanisole**.

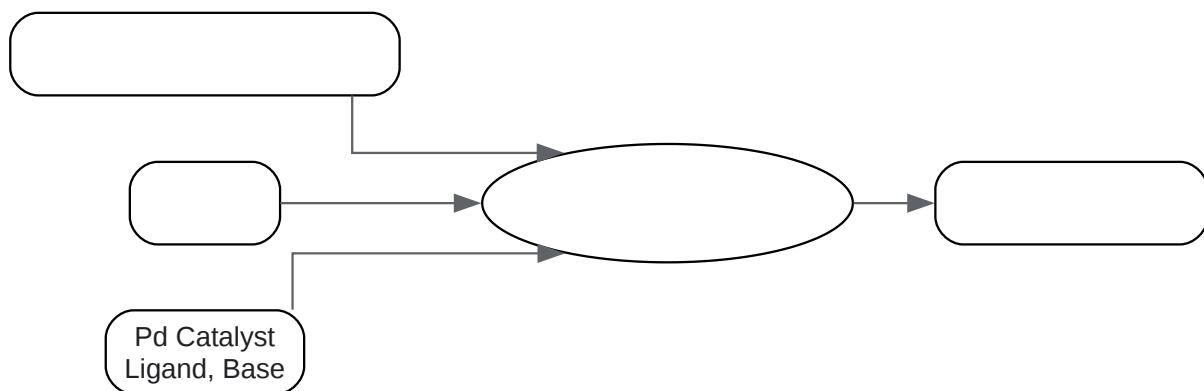
General Experimental Protocol:

- **Reaction Setup:** In a dry Schlenk flask, combine the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equivalents).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- **Addition of Reactants and Solvent:** Add **4-Bromo-2,6-dimethylanisole** (1.0 equivalent) and a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) to the flask via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

[Click to download full resolution via product page](#)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.


Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of **4-Bromo-2,6-dimethylanisole** with a wide variety of primary and secondary amines.

General Experimental Protocol:

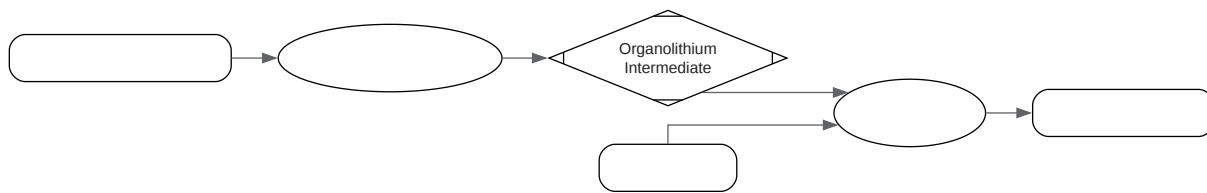
- Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1-4 mol%), and a base (e.g., NaOtBu , K_3PO_4 , 1.2-2.0 equivalents) to a dry Schlenk tube.
- Addition of Reactants and Solvent: Add **4-Bromo-2,6-dimethylanisole** (1.0 equivalent), the amine (1.1-1.5 equivalents), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

- Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-120 °C).
- Monitoring: Monitor the reaction by TLC or GC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
- Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the Buchwald-Hartwig amination.

Lithiation and Electrophilic Quench


The bromine atom of **4-Bromo-2,6-dimethylanisole** can be exchanged with lithium to form a highly reactive organolithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

General Experimental Protocol:

- Reaction Setup: To a solution of **4-Bromo-2,6-dimethylanisole** (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an

inert atmosphere, add a solution of an alkyl lithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.2 equivalents) dropwise.

- Lithiation: Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.
- Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to the reaction mixture at -78 °C.
- Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
- Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway via lithiation and electrophilic quench.

Conclusion

4-Bromo-2,6-dimethylanisole is a readily accessible and highly useful building block for the synthesis of a diverse array of organic molecules. Its participation in key cross-coupling reactions and organometallic transformations makes it an important tool for medicinal chemists and materials scientists. The steric hindrance provided by the ortho-methyl groups can

influence the regioselectivity of reactions and the conformational properties of the resulting products. This guide provides a foundational understanding of the properties and reactivity of **4-Bromo-2,6-dimethylanisole**, enabling researchers to effectively incorporate this versatile building block into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. strem.com [strem.com]
- 4. usbio.net [usbio.net]
- 5. PubChemLite - 4-bromo-2,6-dimethylanisole (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [4-Bromo-2,6-dimethylanisole: A Versatile Building Block for Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076157#introduction-to-4-bromo-2-6-dimethylanisole-as-a-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com